DMT-dG(dmf) Phosphoramidite

Oligonucleotide Synthesis High-Throughput Production Deprotection Kinetics

DMT-dG(dmf) Phosphoramidite is a high-performance DNA synthesis monomer featuring a dimethylformamidine (dmf) protecting group on the exocyclic amine of deoxyguanosine. It reduces ammonia deprotection time by ~75% (from >8 h to 2 h at 55°C) versus the conventional dG(ib) analog and provides superior resistance to acid-catalyzed depurination during synthesis. These properties increase full-length product yields for G-rich sequences, long oligos (>60-mers), and large-scale therapeutic or diagnostic manufacturing. For core facilities and commercial manufacturers where instrument throughput and rapid turnaround are critical, DMT-dG(dmf) directly increases daily synthesis capacity and accelerates delivery to end-users.

Molecular Formula C43H53N8O7P
Molecular Weight 824.9 g/mol
Cat. No. B1436838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-dG(dmf) Phosphoramidite
Molecular FormulaC43H53N8O7P
Molecular Weight824.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C
InChIInChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/b46-27+/t36-,37+,38+,59?/m0/s1
InChIKeyYRQAXTCBMPFGAN-UNHDIWNRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-dG(dmf) Phosphoramidite: Accelerated Deprotection and Enhanced Stability for High-Throughput Oligonucleotide Synthesis


DMT-dG(dmf) Phosphoramidite (CAS 330628-04-1) is a DNA synthesis building block in which the exocyclic amine of deoxyguanosine is protected with a dimethylformamidine (dmf) group, a modification that distinguishes it from the traditional isobutyryl (ib) protected analog [1]. This phosphoramidite monomer is employed in solid-phase oligonucleotide synthesis using standard cyanoethyl (CE) chemistry . The key differentiator is the dmf protecting group, which is engineered to be removed significantly faster under basic deprotection conditions and to confer enhanced stability against acid-catalyzed depurination during the synthesis cycle .

Beyond Standard dG Phosphoramidites: Why DMT-dG(dmf) is Not a Generic Substitute for Oligonucleotide Production


Standard deoxyguanosine phosphoramidites, such as those bearing the isobutyryl (ib) protecting group, are prone to two well-documented limitations that can critically impact yield and purity: slow deprotection kinetics requiring prolonged ammonia treatment , and significant vulnerability to acid-catalyzed depurination during the iterative deblocking steps of synthesis [1]. These factors are not trivial; they directly constrain throughput and limit the achievable length and fidelity of synthesized oligonucleotides, particularly for G-rich sequences or large-scale production . Therefore, substituting DMT-dG(dmf) with a generic dG phosphoramidite is not a like-for-like exchange; it represents a trade-off between established, quantifiable performance advantages and a lower, but functionally distinct, baseline of efficiency and stability.

Quantitative Differentiation of DMT-dG(dmf) Phosphoramidite: Head-to-Head Comparisons with dG(ib) and Class Benchmarks


Accelerated Deprotection Kinetics: DMT-dG(dmf) vs. Standard dG(ib) Phosphoramidite

The use of the dimethylformamidine (dmf) protecting group significantly accelerates the final deprotection step compared to the conventional isobutyryl (ib) protecting group. Specifically, complete deprotection of the dmf group is achieved in a fraction of the time required for the ib analog, leading to a direct reduction in total synthesis cycle time .

Oligonucleotide Synthesis High-Throughput Production Deprotection Kinetics

Improved Coupling Efficiency and Yield in G-Rich Sequences with DMT-dG(dmf)

The dmf-protected monomer demonstrates superior performance in the synthesis of G-rich sequences compared to the conventional dG(ib) monomer. Due to more complete and efficient deprotection, the dmf variant significantly reduces the occurrence of incomplete deprotection, which is a common source of truncated sequences and lower yields in G-rich targets . This results in a higher proportion of full-length product.

DNA Synthesis G-rich Oligonucleotides Coupling Efficiency

Solution Stability of DMT-dG(dmf) Equals that of Standard dA, dC, and dT Amidites

A critical issue with standard dG phosphoramidites is their lower solution stability compared to other DNA amidites. A 2004 study quantified that a standard dG(ib) amidite in acetonitrile lost 39% purity after five weeks, whereas T and dC amidites lost only 2% [1]. In contrast, the dmf-protected dG phosphoramidite demonstrates a stability profile that is on par with the more robust standard dA(bz), dC(bz), and dT phosphoramidites . This means the dmf modification mitigates the inherent instability of the dG monomer in solution.

Phosphoramidite Stability Oligo Synthesis Reagents Solution Degradation

Depurination Resistance: DMT-dG(dmf) vs. Benzoyl-Protected dA and dG(ib)

Acid-catalyzed depurination is a major side reaction during oligonucleotide synthesis that leads to truncated sequences. Standard benzoyl-protected dA is known to suffer substantial degradation from depurination after excessive exposure to deblocking acids like TCA [1]. The dmf protecting group on dG confers similar resistance, making DMT-dG(dmf) a 'depurination resistant' monomer. This property is particularly critical for applications that involve prolonged acid exposure, such as the synthesis of long oligonucleotides, chip-based synthesis, and large-scale production [2].

Long Oligo Synthesis Chip-Based Synthesis Depurination Control

High Analytical Purity: A Prerequisite for Consistent High-Yield Synthesis

The performance of a phosphoramidite is contingent on its chemical purity. Commercially available DMT-dG(dmf) phosphoramidite is routinely supplied with a high level of analytical purity, verified by both 31P-NMR and reversed-phase HPLC . While high purity is a common benchmark for commercial phosphoramidites, the consistent achievement of ≥99.0% purity for this specific monomer ensures that the documented performance benefits (faster deprotection, improved stability) are realized without interference from impurities that could compromise coupling efficiency.

Reagent Quality HPLC Purity Phosphoramidite Assay

Optimal Use Cases for DMT-dG(dmf) Phosphoramidite in Oligonucleotide Synthesis Workflows


High-Throughput Production of DNA Oligonucleotides

For core facilities and commercial oligonucleotide manufacturers where instrument throughput and rapid turnaround are paramount, DMT-dG(dmf) is the preferred building block. The 75% reduction in deprotection time (from >8 hours to 2 hours at 55°C) compared to dG(ib) directly increases daily synthesis capacity and accelerates delivery to end-users [1].

Synthesis of G-Rich and Long Oligonucleotide Sequences

When synthesizing challenging sequences, such as G-rich aptamers, G-quadruplex-forming oligonucleotides, or long oligos (>60-mers), the use of DMT-dG(dmf) is critical. Its resistance to acid-catalyzed depurination and superior deprotection in G-rich contexts minimizes the formation of truncated failure sequences, thereby maximizing the yield of the desired full-length product [1].

Large-Scale Oligonucleotide Synthesis for Therapeutics and Diagnostics

In large-scale production for therapeutic or diagnostic applications, even small improvements in yield and purity translate to significant cost savings and reduced purification burden. The depurination resistance of DMT-dG(dmf) is particularly valuable here, as it mitigates the amplified effects of depurination that occur during prolonged synthesis cycles on larger synthesis columns [1].

Chip-Based and High-Density Oligonucleotide Synthesis Platforms

In array-based synthesis where localized acid exposure can be extensive, the 'depurination resistant' property of DMT-dG(dmf) is essential for maintaining sequence fidelity across thousands of features. Its enhanced stability ensures more uniform synthesis across the array compared to monomers more prone to acid-catalyzed degradation [1].

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